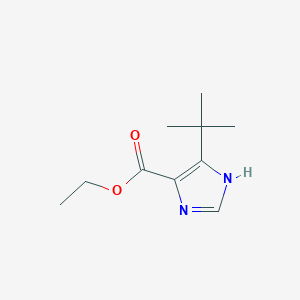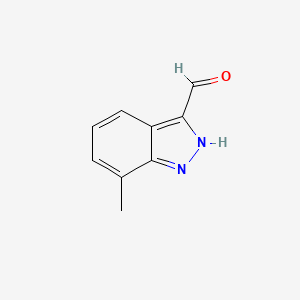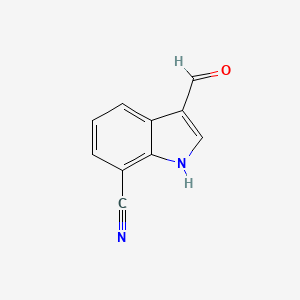
3-甲酰基-1H-吲哚-7-腈
描述
3-Formyl-1H-indole-7-carbonitrile is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The structure of 3-formyl-1H-indole-7-carbonitrile consists of an indole core with a formyl group at the third position and a cyano group at the seventh position
科学研究应用
3-Formyl-1H-indole-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including 3-formyl-1H-indole-7-carbonitrile, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: This compound is investigated for its potential as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Formyl-1H-indole-7-carbonitrile is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-formyl-1H-indole-7-carbonitrile may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that 3-formyl-1H-indole-7-carbonitrile may have diverse molecular and cellular effects
生化分析
Biochemical Properties
3-formyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-formyl-1H-indole-7-carbonitrile, have been shown to inhibit protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects .
Cellular Effects
3-formyl-1H-indole-7-carbonitrile has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 3-formyl-1H-indole-7-carbonitrile, have been reported to exhibit cytotoxic effects on cancer cells, leading to cell cycle arrest and apoptosis . Moreover, this compound can modulate the expression of genes involved in inflammation and immune response, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-formyl-1H-indole-7-carbonitrile involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors and enzymes, altering their conformation and activity. For instance, indole derivatives, including 3-formyl-1H-indole-7-carbonitrile, have been shown to inhibit protein kinases, leading to the disruption of cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-formyl-1H-indole-7-carbonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 3-formyl-1H-indole-7-carbonitrile, can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound has been reported to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-formyl-1H-indole-7-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of 3-formyl-1H-indole-7-carbonitrile changes significantly at specific dosage levels .
Metabolic Pathways
3-formyl-1H-indole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 3-formyl-1H-indole-7-carbonitrile can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-formyl-1H-indole-7-carbonitrile within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 3-formyl-1H-indole-7-carbonitrile can impact its biological activity and function .
Subcellular Localization
3-formyl-1H-indole-7-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of 3-formyl-1H-indole-7-carbonitrile can influence its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-indole-7-carbonitrile can be achieved through various methods. One common approach involves the formylation of 1H-indole-7-carbonitrile. This can be done using Vilsmeier-Haack reaction conditions, where 1H-indole-7-carbonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the third position.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be employed to couple a boronic acid derivative with a halogenated indole precursor, followed by formylation to obtain the desired product.
Industrial Production Methods
Industrial production of 3-formyl-1H-indole-7-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反应分析
Types of Reactions
3-Formyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-indole-7-carbonitrile.
Reduction: 3-hydroxymethyl-1H-indole-7-carbonitrile.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Formyl-1H-indole-5-carbonitrile: Similar structure but with the cyano group at the fifth position.
1H-Indole-3-carbaldehyde: Lacks the cyano group, only has the formyl group at the third position.
1H-Indole-7-carbonitrile: Lacks the formyl group, only has the cyano group at the seventh position.
Uniqueness
3-Formyl-1H-indole-7-carbonitrile is unique due to the presence of both the formyl and cyano groups, which can influence its reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets, making it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
3-formyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-8(6-13)5-12-10(7)9/h1-3,5-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZKENGRJYLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610497 | |
| Record name | 3-Formyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467451-63-4 | |
| Record name | 3-Formyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
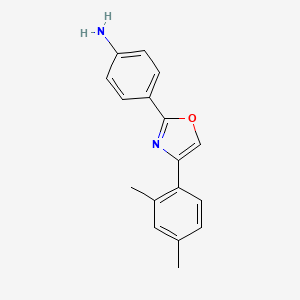
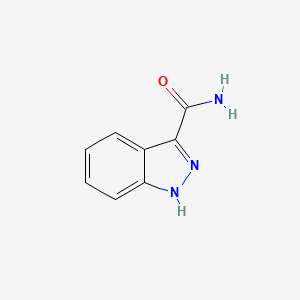
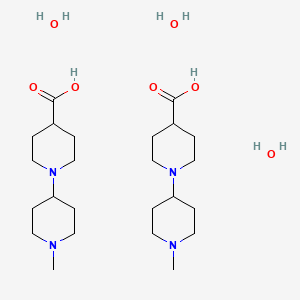
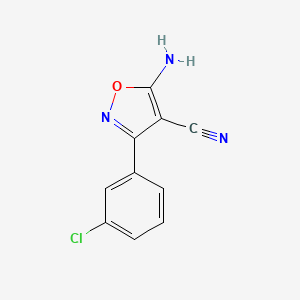
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)
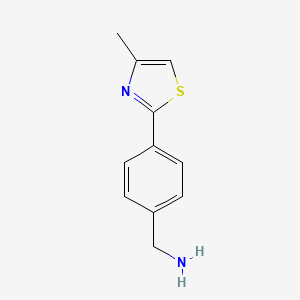
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
![N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1321167.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)
![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)

